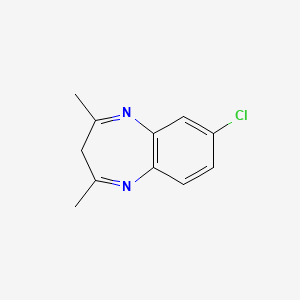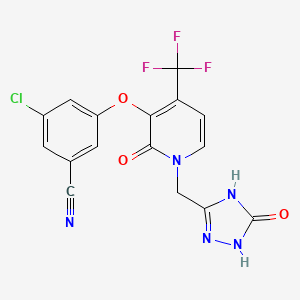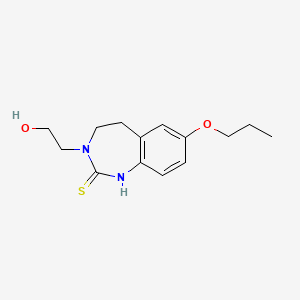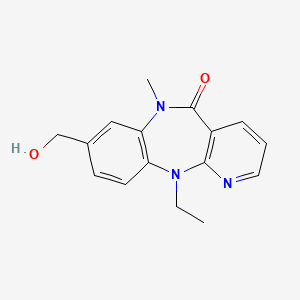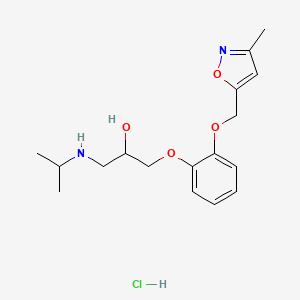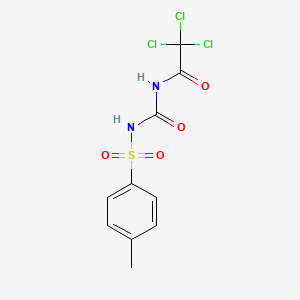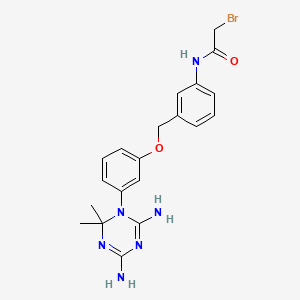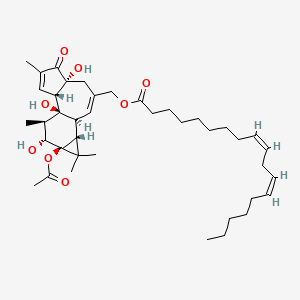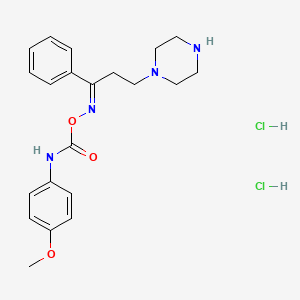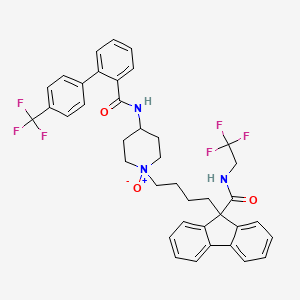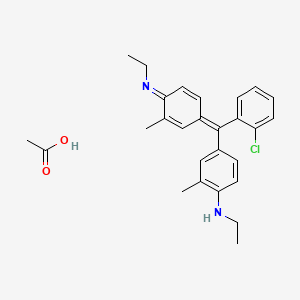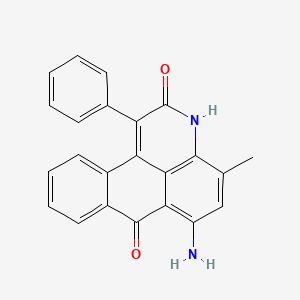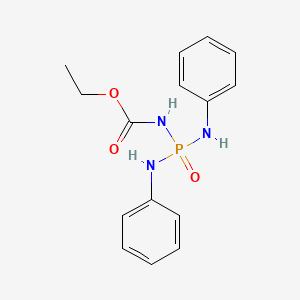
ethyl N-dianilinophosphorylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-dianilinophosphorylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, two aniline groups, and a phosphoryl group attached to a carbamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-dianilinophosphorylcarbamate typically involves the reaction of aniline derivatives with phosphoryl chloride and ethyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Aniline with Phosphoryl Chloride: Aniline reacts with phosphoryl chloride to form N-dianilinophosphoryl chloride.
Reaction with Ethyl Carbamate: The N-dianilinophosphoryl chloride is then reacted with ethyl carbamate to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high yield and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-dianilinophosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or aniline groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-dianilinophosphorylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of ethyl N-dianilinophosphorylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-dianilinophosphorylcarbamate can be compared with other carbamate compounds, such as:
Ethyl N-methylcarbamate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Polycarbazole Derivatives: These compounds have different applications, particularly in optoelectronics and materials science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of research and application.
Eigenschaften
CAS-Nummer |
18743-39-0 |
|---|---|
Molekularformel |
C15H18N3O3P |
Molekulargewicht |
319.30 g/mol |
IUPAC-Name |
ethyl N-dianilinophosphorylcarbamate |
InChI |
InChI=1S/C15H18N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H3,16,17,18,19,20) |
InChI-Schlüssel |
IFTYOEJYNYIUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NP(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


